molecular formula C9H5NO5 B1600778 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid CAS No. 77423-13-3

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid

Cat. No.: B1600778
CAS No.: 77423-13-3
M. Wt: 207.14 g/mol
InChI Key: RTAAAHDNZMQESJ-UHFFFAOYSA-N
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Description

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H5NO5 and a molecular weight of 207.14 g/mol This compound is known for its unique structure, which includes a benzoxazine ring fused with a carboxylic acid group

Preparation Methods

The synthesis of 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid typically involves the reaction of isatoic anhydride with appropriate reagents under controlled conditions. One common method includes the use of triphosgene and aminoterephthalic acid as precursors . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the benzoxazine ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxazine ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzoxazine ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents employed .

Scientific Research Applications

2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzoxazine ring structure allows it to bind to specific sites on these targets, influencing their activity and pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential .

Comparison with Similar Compounds

Similar compounds to 2,4-Dioxo-2,4-dihydro-1H-benzo[D][1,3]oxazine-6-carboxylic acid include:

Properties

IUPAC Name

2,4-dioxo-1H-3,1-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO5/c11-7(12)4-1-2-6-5(3-4)8(13)15-9(14)10-6/h1-3H,(H,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAAAHDNZMQESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508143
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77423-13-3
Record name 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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